5-Isopropyl--2-thiouracil
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Overview
Description
5-Isopropyl--2-thiouracil is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23. The purity is usually 95%.
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Scientific Research Applications
Photoreactivity Enhancement
Doubling the thionation in uracil derivatives like 2-thiouracil significantly enhances their photoreactivity. 2,4-dithiouracil exhibits a remarkably high yield of singlet oxygen generation, one of the highest recorded for thiobases upon photoexcitation. This enhanced photoreactivity of 2,4-dithiouracil, compared to 4-thiouracil, positions it as a potential candidate for developing more effective RNA-targeted photocrosslinking and phototherapeutic agents (Pollum et al., 2015).
Antimicrobial Properties
Certain 5-cyano-2-thiouracil derivatives, particularly when combined with hydrophobic groups, have shown significant antimicrobial properties. These compounds were synthesized using both traditional and microwave-assisted methods, and further modified to enhance their antimicrobial efficacy. For instance, compound 12 demonstrated a notable increase in antibacterial and antifungal activity, surpassing that of the Colitrimazole drug in certain measures (Rizk et al., 2018).
Base Pairing in Nucleic Acids
2-Thiouracil, a key component in various nucleic acids, has unique base-pairing properties. Its interaction dynamics can significantly affect biological processes and molecular assays. For example, when 2-thiouracil undergoes oxidative desulfuration, its preferred base pairing shifts from adenosine to guanosine, which can profoundly influence the translation process and the design of molecular probes (Sochacka et al., 2015).
Enhanced Dissociative Photochemistry
2-Thiouracil demonstrates enhanced dissociative photochemistry, making it an important analog of nucleobases in molecular biology and pharmacology. Its protonated and deprotonated forms exhibit different photodecay pathways and product distributions. The dissociative photochemistry of 2-thiouracil, especially in its deprotonated form, is consistent with enhanced intersystem crossing to triplet excited states, paving the way for further exploration of thionucleobase photochemistry and its implications for photophysics and pharmacology (Uleanya et al., 2020).
Mechanism of Action
Target of Action
The primary target of 5-Isopropyl-2-thiouracil, also known as Propylthiouracil, is thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for metabolic regulation .
Mode of Action
5-Isopropyl-2-thiouracil inhibits the action of thyroid peroxidase, thereby preventing the conversion of iodide to iodine . This inhibition disrupts the normal interactions between iodine and a protein called thyroglobulin, which are necessary for the formation of T4 and T3 . Additionally, 5-Isopropyl-2-thiouracil interferes with the conversion of T4 to T3, the more potent form of the thyroid hormone .
Biochemical Pathways
By inhibiting the synthesis of T4 and the conversion of T4 to T3, 5-Isopropyl-2-thiouracil affects the thyroid hormone pathway . This results in a decrease in thyroid hormone production, which can help manage conditions like hyperthyroidism where there is an overproduction of these hormones .
Pharmacokinetics
The pharmacokinetic properties of 5-Isopropyl-2-thiouracil include rapid absorption with peak serum concentrations occurring within one hour . It is actively concentrated in the thyroid gland .
Result of Action
The primary result of 5-Isopropyl-2-thiouracil’s action is a decrease in thyroid hormone production . This leads to a reduction in the symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety .
Properties
IUPAC Name |
5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYFWCFWCLTDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873580 |
Source
|
Record name | 5-Isopropyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18718-34-8 |
Source
|
Record name | 5-Isopropyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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